Cas no 409346-71-0 (6-Bromo-3-ethyl-2-methoxyquinoline)

6-Bromo-3-ethyl-2-methoxyquinoline is a substituted quinoline derivative with potential applications in pharmaceutical and agrochemical research. The bromo and methoxy functional groups enhance its reactivity, making it a versatile intermediate for further synthetic modifications. The ethyl substituent at the 3-position contributes to its lipophilicity, which may influence bioavailability in drug development. This compound is particularly useful in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, due to the presence of the bromine atom. Its well-defined structure and high purity make it suitable for use in medicinal chemistry and material science. Proper handling under inert conditions is recommended to preserve its stability.
6-Bromo-3-ethyl-2-methoxyquinoline structure
409346-71-0 structure
Product Name:6-Bromo-3-ethyl-2-methoxyquinoline
CAS No:409346-71-0
MF:C12H12BrNO
MW:266.13378238678
MDL:MFCD09029947
CID:891213
PubChem ID:11173142
Update Time:2025-08-03

6-Bromo-3-ethyl-2-methoxyquinoline Chemical and Physical Properties

Names and Identifiers

    • 6-Bromo-3-ethyl-2-methoxyquinoline
    • Quinoline, 6-bromo-3-ethyl-2-methoxy-
    • 6-bromo-3-ethyl-2-methoxy-quinoline
    • 5594AB
    • OR350413
    • AX8163785
    • 409346-71-0
    • SCHEMBL669570
    • DB-012299
    • DTXSID40457695
    • MFCD09029947
    • AKOS015842870
    • CS-0152503
    • D70465
    • SB71552
    • AS-61713
    • MDL: MFCD09029947
    • Inchi: 1S/C12H12BrNO/c1-3-8-6-9-7-10(13)4-5-11(9)14-12(8)15-2/h4-7H,3H2,1-2H3
    • InChI Key: ZCXYMPXXSRBSCA-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2C(C=1)=CC(=C(N=2)OC)CC

Computed Properties

  • Exact Mass: 265.01000
  • Monoisotopic Mass: 265.01023g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 22.1
  • XLogP3: 4

Experimental Properties

  • Density: 1.402
  • Melting Point: 70 ºC
  • PSA: 22.12000
  • LogP: 3.56830

6-Bromo-3-ethyl-2-methoxyquinoline Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-Bromo-3-ethyl-2-methoxyquinoline Pricemore >>

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abcr
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6-Bromo-3-ethyl-2-methoxyquinoline Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:409346-71-0)6-Bromo-3-ethyl-2-methoxyquinoline
Order Number:A1160872
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:02
Price ($):180.0
Email:sales@amadischem.com

Additional information on 6-Bromo-3-ethyl-2-methoxyquinoline

6-Bromo-3-ethyl-2-methoxyquinoline (CAS No. 409346-71-0): A Versatile Heterocyclic Compound with Promising Applications

6-Bromo-3-ethyl-2-methoxyquinoline (CAS No. 409346-71-0) is a highly specialized heterocyclic compound that has garnered significant attention in pharmaceutical research, material science, and organic synthesis. This brominated quinoline derivative exhibits unique structural features that make it valuable for various applications, particularly in drug discovery and development. The presence of both bromo and methoxy substituents on the quinoline core enhances its reactivity and potential as a building block for more complex molecules.

The growing interest in 6-Bromo-3-ethyl-2-methoxyquinoline is reflected in recent search trends, where researchers frequently inquire about its synthesis methods, biological activity, and potential therapeutic applications. Many users are searching for information on how this compound compares to other quinoline derivatives in terms of efficacy and safety profiles. The compound's molecular structure, characterized by its 6-bromo substitution and 3-ethyl side chain, contributes to its distinctive chemical behavior and makes it a subject of ongoing investigation in medicinal chemistry.

From a chemical perspective, 6-Bromo-3-ethyl-2-methoxyquinoline demonstrates interesting physicochemical properties. The bromine atom at position 6 provides an excellent handle for further functionalization through various cross-coupling reactions, while the methoxy group at position 2 influences the compound's electronic distribution and potential interactions with biological targets. These characteristics have led to its exploration in the development of novel antimicrobial agents, anti-inflammatory compounds, and other pharmacologically active substances.

Recent studies have highlighted the potential of 6-Bromo-3-ethyl-2-methoxyquinoline in addressing current challenges in drug development, particularly in the search for new antiviral therapies and cancer treatments. The compound's ability to serve as a scaffold for designing selective kinase inhibitors has attracted attention from pharmaceutical researchers. This aligns with current trends in precision medicine, where there's increasing demand for targeted therapies with improved specificity and reduced side effects.

The synthesis of 6-Bromo-3-ethyl-2-methoxyquinoline typically involves multi-step organic transformations starting from readily available quinoline precursors. Modern synthetic approaches often employ palladium-catalyzed coupling reactions to introduce the bromo substituent, followed by careful optimization to install the ethyl and methoxy groups at their respective positions. These methods have been refined to improve yields and reduce environmental impact, reflecting the growing emphasis on green chemistry principles in organic synthesis.

In material science applications, 6-Bromo-3-ethyl-2-methoxyquinoline has shown promise as a precursor for developing organic electronic materials. Its conjugated system and modifiable functional groups make it suitable for creating novel semiconducting materials and light-emitting compounds. This has become particularly relevant with the increasing demand for organic photovoltaics and OLED technologies in the renewable energy sector.

Quality control and analytical characterization of 6-Bromo-3-ethyl-2-methoxyquinoline typically involve advanced techniques such as HPLC analysis, mass spectrometry, and NMR spectroscopy. These methods ensure the compound meets the stringent purity requirements for research and development applications. The availability of high-purity 6-Bromo-3-ethyl-2-methoxyquinoline has facilitated its adoption in various experimental settings and accelerated research progress in multiple fields.

As research continues, the potential applications of 6-Bromo-3-ethyl-2-methoxyquinoline are expanding into new areas. Recent publications have explored its use in developing fluorescent probes for biological imaging and as a ligand in catalytic systems. The compound's versatility and the growing understanding of its chemical behavior suggest that it will remain an important tool in chemical research for years to come.

The commercial availability of 6-Bromo-3-ethyl-2-methoxyquinoline has improved in recent years, with several specialty chemical suppliers now offering this compound to the research community. This increased accessibility has contributed to its growing popularity in academic and industrial laboratories alike. Researchers interested in working with this compound should consult current literature for the most recent developments in its synthesis, applications, and safety considerations.

Looking ahead, 6-Bromo-3-ethyl-2-methoxyquinoline is poised to play a significant role in addressing some of the most pressing challenges in modern chemistry and pharmacology. Its unique combination of structural features and reactivity patterns makes it an invaluable building block for creating next-generation therapeutic agents and functional materials. As synthetic methodologies continue to advance and our understanding of structure-activity relationships deepens, the potential of this brominated quinoline derivative will likely expand into new and unexpected domains of scientific inquiry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:409346-71-0)6-Bromo-3-ethyl-2-methoxyquinoline
A1160872
Purity:99%
Quantity:1g
Price ($):180.0
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